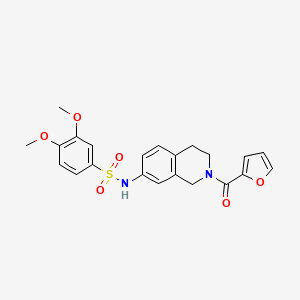

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide

Description

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide is a synthetic compound featuring a tetrahydroisoquinoline core modified with a furan-2-carbonyl group at position 2 and a 3,4-dimethoxybenzenesulfonamide moiety at position 5. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity due to its rigidity and ability to engage in hydrogen bonding or π-π interactions. The sulfonamide group is a common pharmacophore in enzyme inhibitors, while the furan and dimethoxy substituents may enhance solubility or target binding through electronic and steric effects.

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S/c1-28-19-8-7-18(13-21(19)29-2)31(26,27)23-17-6-5-15-9-10-24(14-16(15)12-17)22(25)20-4-3-11-30-20/h3-8,11-13,23H,9-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGKYUGSYLXMSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound features a unique combination of a furan ring and a tetrahydroisoquinoline moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including acylation and coupling processes under controlled conditions. The general synthetic route includes:

- Acylation of Tetrahydroisoquinoline : Reaction with furan-2-carbonyl chloride.

- Coupling with Sulfonamide : Utilizing benzene sulfonamide derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes or receptors, influencing various cellular pathways. The exact molecular targets are still under investigation but may include:

- Enzymatic Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors that regulate cell signaling and proliferation.

Antibacterial Properties

Research indicates that compounds with similar structures exhibit antibacterial activity. For instance, studies on related furan derivatives have shown significant inhibition against various bacterial strains. The sulfonamide group may enhance the compound's efficacy by facilitating better binding to bacterial enzymes.

Anticancer Activity

The tetrahydroisoquinoline moiety is associated with anticancer properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell cycle regulation.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Compounds containing furan and isoquinoline structures have been linked to the modulation of neuroinflammatory responses and protection against neurodegenerative diseases.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Case Studies

Case Study 1: Antibacterial Activity

In a study examining the antibacterial effects of related compounds, it was found that derivatives similar to this compound displayed significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications to the furan and sulfonamide groups could enhance antibacterial potency.

Case Study 2: Anticancer Effects

In vitro studies on breast cancer cell lines treated with this compound revealed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. These findings suggest potential for development as an anticancer agent targeting specific signaling pathways involved in tumor growth.

Comparison with Similar Compounds

Spectral Data :

- The analog’s structure was confirmed by $ ^1H $-NMR and HRMS, with characteristic shifts for the trifluoroacetyl group (~170 ppm in $ ^{13}C $-NMR) . The target’s furan carbonyl would exhibit distinct $ ^{13}C $-NMR signals (~160 ppm) and IR stretches (~1650–1700 cm$ ^{-1} $).

Structural Analogs from : Sulfonyl-Containing 1,2,4-Triazoles

Core Structure: focuses on 1,2,4-triazole derivatives with sulfonylphenyl groups, differing from the tetrahydroisoquinoline core of the target compound. Functional Groups:

- The target’s sulfonamide (-SO$ _2 $-NH-) group is distinct from the sulfonyl (-SO$ _2 $-) linkages in . Sulfonamides are more likely to participate in hydrogen bonding, which could enhance target affinity.

- The dimethoxy substituents in the target contrast with halogenated (Cl, Br) or fluorinated groups in analogs.

Spectral Data :

- IR spectra in highlight C=S (1243–1258 cm$ ^{-1} $) and NH (3150–3319 cm$ ^{-1} $) stretches for hydrazinecarbothioamides . The target’s sulfonamide would show SO$ _2 $-NH IR bands (~1300–1350 cm$ ^{-1} $) and methoxy C-O stretches (~1250 cm$ ^{-1} $).

Research Findings and Implications

Substituent Effects: The target’s dimethoxybenzenesulfonamide may offer superior solubility compared to halogenated analogs in –2, which prioritize lipophilicity .

Synthetic Complexity: ’s large-scale synthesis (100 g) demonstrates feasibility for tetrahydroisoquinoline derivatives, suggesting scalability for the target compound with optimized protocols .

Spectroscopic Differentiation :

- IR and NMR data from –2 provide benchmarks for validating the target’s structure, particularly in distinguishing sulfonamide vs. sulfonyl groups and confirming tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.